4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
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Overview
Description
4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a sulfamoylphenyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-dimethylaminobenzoyl chloride with 4-(4-methylpyrimidin-2-yl)sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzophenone: Similar in structure but lacks the sulfamoyl and pyrimidinyl groups.
4-(Dimethylamino)pyridine: Contains a dimethylamino group but has a different core structure.
Uniqueness
4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-14-12-13-21-20(22-14)24-29(27,28)18-10-6-16(7-11-18)23-19(26)15-4-8-17(9-5-15)25(2)3/h4-13H,1-3H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPYDGBKGZRLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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